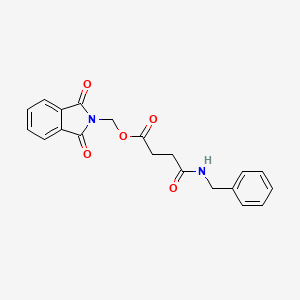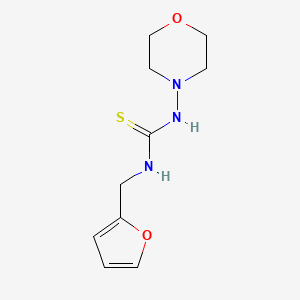
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate
Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate, also known as DIMBOA-Bz, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzoxazinoids, which are secondary metabolites found in plants such as maize, wheat, and rye. In
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In insecticidal and herbicidal applications, it is thought to disrupt the metabolism of the target organisms. In anti-inflammatory and anti-cancer applications, it is believed to modulate the immune system and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate can affect the biochemical and physiological processes of organisms. In insects, it has been found to reduce feeding and growth rates, as well as cause mortality. In mammals, it has been shown to have anti-inflammatory and anti-cancer effects, as well as affect the immune system and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires proper handling and safety measures.
Future Directions
There are several future directions for research on (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate. In agriculture, it can be further studied for its potential use in crop protection and pest management. In medicine, it can be investigated for its potential use in the treatment of inflammatory diseases and cancers. In material science, it can be explored for its potential use in the synthesis of new materials with unique properties. Additionally, further studies can be conducted to better understand its mechanism of action and potential toxicity.
In conclusion, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate is a synthetic compound with potential applications in various fields. Its synthesis method has been optimized for high purity and yield. Its mechanism of action is not fully understood, but it has been found to affect the biochemical and physiological processes of organisms. While it has advantages in lab experiments, its potential toxicity requires proper handling and safety measures. Future research can focus on its potential applications and further understanding of its mechanism of action.
Scientific Research Applications
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been found to have insecticidal and herbicidal properties, which can be useful in crop protection. In medicine, it has been investigated for its anti-inflammatory and anti-cancer properties. In material science, it has been studied for its potential use in the synthesis of new materials.
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-(benzylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17(21-12-14-6-2-1-3-7-14)10-11-18(24)27-13-22-19(25)15-8-4-5-9-16(15)20(22)26/h1-9H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINMGADAZHGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4698656.png)
![2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4698658.png)
![2-{[6-amino-1-(2-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4698665.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)


![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)
![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)
